molecular formula C10H12ClNO2 B2733100 (4-Amino-3-chloro-phenyl)-acetic acid ethyl ester CAS No. 25814-07-7

(4-Amino-3-chloro-phenyl)-acetic acid ethyl ester

Cat. No. B2733100
CAS RN: 25814-07-7
M. Wt: 213.66
InChI Key: NHGYQADUGSHIGS-UHFFFAOYSA-N
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Patent
US08153663B2

Procedure details

N-Chlorosuccinimide (391 mg, 2.93 mmol) was added to a solution of (4-amino-phenyl)-acetic acid ethyl ester (500 mg, 2.79 mmol; [5438-70-0]) in acetonitrile (10 ml) under an argon atmosphere. The reaction mixture was heated to 50° C. for 1 h. The solvent was removed under reduced pressure and the residue taken up in iPrOAc/brine 1/1. The layers were separated and the aqueous layer was extracted with iPrOAc. The combined organic layers were dried over Na2SO4. The solvent was removed under reduced pressure and the residue was purified by column chromatography (silica gel, iPrOAc/heptane) to give the title compound (481 mg, 2.25 mmol; 81%) as brown oil. MS: m/e=214.1 [M+H+].
Quantity
391 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
81%

Identifiers

REACTION_CXSMILES
[Cl:1]N1C(=O)CCC1=O.[CH2:9]([O:11][C:12](=[O:21])[CH2:13][C:14]1[CH:19]=[CH:18][C:17]([NH2:20])=[CH:16][CH:15]=1)[CH3:10]>C(#N)C>[CH2:9]([O:11][C:12](=[O:21])[CH2:13][C:14]1[CH:15]=[CH:16][C:17]([NH2:20])=[C:18]([Cl:1])[CH:19]=1)[CH3:10]

Inputs

Step One
Name
Quantity
391 mg
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
500 mg
Type
reactant
Smiles
C(C)OC(CC1=CC=C(C=C1)N)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with iPrOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (silica gel, iPrOAc/heptane)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CC1=CC(=C(C=C1)N)Cl)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.25 mmol
AMOUNT: MASS 481 mg
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.